5-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione
Description
5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidinedione derivative featuring a fused bicyclic tetrahydroisoquinoline moiety. The pyrimidinedione core (positions 2 and 4) is substituted with a methyl group at position 3 and a 6,7-dimethoxy-tetrahydroisoquinoline carbonyl group at position 5.
Properties
IUPAC Name |
5-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-19-15(21)12(8-18-17(19)23)16(22)20-5-4-10-6-13(24-2)14(25-3)7-11(10)9-20/h6-8H,4-5,9H2,1-3H3,(H,18,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYQPTHTRRIGOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituted Propyl Side-Chain Derivatives ()
Compounds 4–9 from the 2011 Molecules study share the pyrimidinedione core but differ in substituents:
- Compounds 4–6: Feature a [(3-benzyloxy-2-benzyloxymethyl)propyl] side chain at position 6, with methoxymethyl groups at positions 1 and/or 3. The benzyloxy groups increase steric bulk and lipophilicity (logP ~3.5–4.0 predicted) compared to the main compound’s tetrahydroisoquinoline substituent .
- Compounds 7–9 : Replace benzyloxy with hydroxy groups, improving aqueous solubility (logP ~1.8–2.3 predicted) but reducing metabolic stability due to higher polarity .
Coumarin- and Tetrazole-Functionalized Derivatives ()
Compounds 4i and 4j from the 2023 study incorporate coumarin and tetrazole groups. These substituents confer fluorescence properties and metal-binding capacity, respectively.
Key Difference : The main compound lacks extended π-conjugated systems (e.g., coumarin), suggesting reduced fluorescence but improved membrane permeability compared to 4i and 4j .
Data Tables
Table 1. Structural and Physicochemical Comparison
*THIQ: Tetrahydroisoquinoline
Research Findings and Implications
- Metabolic Stability: The main compound’s dimethoxy groups may slow oxidative metabolism compared to hydroxy-substituted analogs (e.g., 7–9), as observed in related isoquinoline derivatives .
- Target Selectivity: The tetrahydroisoquinoline moiety could favor interactions with adrenergic or opioid receptors, whereas coumarin-containing analogs (4i–4j) might target metalloenzymes .
- Solubility Challenges : Despite moderate logP (~2.8), the main compound’s rigid structure may limit aqueous solubility, necessitating formulation optimization.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 5-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Coupling Reaction : React 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with a pyrimidine-dione precursor using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane or DMF .
Cyclocondensation : Optimize reaction conditions (e.g., 50–80°C, 12–24 hours) to form the pyrimidine-dione core, as demonstrated in analogous thieno[2,3-d]pyrimidine syntheses .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign chemical shifts to confirm the tetrahydroisoquinoline carbonyl linkage (δ ~160–170 ppm for carbonyl carbons) and pyrimidine-dione protons (δ ~5–7 ppm) .
- HRMS (ESI-) : Validate molecular weight with <5 ppm error .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and methoxy groups (C-O at ~1250 cm⁻¹) .
Q. How can preliminary biological activity be assessed?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) as described for structurally related thieno[2,3-d]pyrimidines .
- Cytotoxicity Assays : Employ MTT or resazurin-based assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative potential .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Methodological Answer :
- Solvent Optimization : Compare yields in polar aprotic solvents (DMF, DMSO) versus chlorinated solvents (DCM). DMF may enhance solubility of intermediates .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclocondensation .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve efficiency .
Table 1 : Hypothetical Yield Optimization Data (Based on Analogous Compounds)
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | None | 80 | 58 |
| DCM | ZnCl₂ | 50 | 42 |
| DMSO | EDC | 70 | 65 |
Q. How to resolve contradictions in bioactivity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability or poor absorption .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS/MS) to detect active/inactive metabolites .
- Dose-Response Refinement : Conduct PK/PD modeling to align in vitro IC₅₀ values with effective plasma concentrations in vivo .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Systematic Substituent Variation : Modify the tetrahydroisoquinoline (e.g., methoxy → ethoxy) and pyrimidine-dione (e.g., methyl → ethyl) groups .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity .
- Fragment-Based Design : Replace the tetrahydroisoquinoline moiety with bioisosteres (e.g., benzazepine) to probe target engagement .
Table 2 : Hypothetical SAR Data (Based on Analogous Compounds)
| Substituent Modifications | Bioactivity (MIC, µg/mL) |
|---|---|
| 6,7-Dimethoxy → 6,7-Diethoxy | 2.5 (vs. 5.0 for parent) |
| 3-Methyl → 3-Trifluoromethyl | 10.0 (reduced activity) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
